molecular formula C8H12N2O B8485193 1-Cyclohexyl-2-diazoethanone

1-Cyclohexyl-2-diazoethanone

Cat. No.: B8485193
M. Wt: 152.19 g/mol
InChI Key: HZAIVGMHCGTTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-diazoethanone is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to an acetyl group, which is further bonded to a cyclohexane ring. Diazo compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-diazoethanone typically involves the reaction of cyclohexanone with diazoacetic acid or its derivatives. One common method is the reaction of cyclohexanone with diazoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diazo compound, which then undergoes cyclization to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-diazoethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Alkenes and Alkynes: For cycloaddition reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include cyclopropanes, substituted cyclohexanes, and various carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 1-Cyclohexyl-2-diazoethanone is used as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo cycloaddition and substitution reactions makes it valuable in the construction of cyclic and heterocyclic compounds .

Biology and Medicine

In biology and medicine, this compound and its derivatives are explored for their potential as bioorthogonal reagents. The diazo group can be used for labeling biomolecules and studying biological processes .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-diazoethanone involves the reactivity of the diazo group. The diazo group can undergo cycloaddition reactions with alkenes and alkynes, forming new cyclic structures. Additionally, the diazo group can be substituted by nucleophiles, leading to the formation of new compounds. The reactivity of the diazo group is attributed to its ability to generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Diazoacetylbenzene: Similar to 1-Cyclohexyl-2-diazoethanone but with a benzene ring instead of a cyclohexane ring.

    Diazoacetylmethane: A simpler diazo compound with a methane backbone.

    Diazoacetylcyclopentane: Similar to this compound but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

This compound is unique due to its cyclohexane ring, which provides additional stability and reactivity compared to other diazo compounds. The cyclohexane ring can adopt various conformations, allowing for greater flexibility in chemical reactions and applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-cyclohexyl-2-diazoethanone

InChI

InChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

HZAIVGMHCGTTSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diazomethane is prepared from N-methyl-N'-nitro-N-nitroso guanidine (12.5 g), potassium hydroxide (50%, 20 ml), and ether (300 ml). TEA (7.7 ml) is added to the diazomethane solution (65%) followed by cyclohexane carboxylic acid chloride (7.4 ml) slowly at 0° . The reaction is stirred at 0° for 1 hr then for 18 hrs at 22° . A porecipitate forms, it is filtered and washed with ether, and the filtrate concentrated. The resulting oil is cooled to -78° , triturated with ether, then warmed to 22° and concentrated with reduced pressure and heat to give the title compound as an oil, NMR (acetone-d6) 5.4 and 1.4-0.8 δ.
Name
N-methyl-N'-nitro-N-nitroso guanidine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.